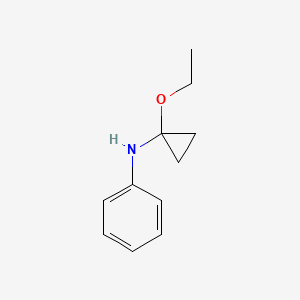
Benzenamine, N-(1-ethoxycyclopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N-(1-ethoxycyclopropyl)- is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features a benzenamine structure with an ethoxycyclopropyl group attached to the nitrogen atom. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(1-ethoxycyclopropyl)- typically involves the reaction of benzenamine with an ethoxycyclopropyl halide under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of benzenamine attacks the electrophilic carbon of the ethoxycyclopropyl halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-(1-ethoxycyclopropyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the ethoxycyclopropyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzenamine derivatives, while reduction can produce simpler amine compounds.
Scientific Research Applications
Benzenamine, N-(1-ethoxycyclopropyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N-(1-ethoxycyclopropyl)- involves its interaction with various molecular targets. The nitrogen atom in the amine group can act as a nucleophile, participating in various chemical reactions. The ethoxycyclopropyl group can influence the compound’s reactivity and stability, affecting its overall behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
Benzenamine: The parent compound without the ethoxycyclopropyl group.
N-ethylbenzenamine: A similar compound with an ethyl group instead of the ethoxycyclopropyl group.
Cyclopropylamine: A compound with a cyclopropyl group attached to the nitrogen atom.
Uniqueness
Benzenamine, N-(1-ethoxycyclopropyl)- is unique due to the presence of the ethoxycyclopropyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
CAS No. |
112033-32-6 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-(1-ethoxycyclopropyl)aniline |
InChI |
InChI=1S/C11H15NO/c1-2-13-11(8-9-11)12-10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 |
InChI Key |
FVTRRTPUTRTAIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CC1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















